physicochemical properties of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
physicochemical properties of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
Preamble: A Framework for Novel Compound Characterization
In the landscape of drug discovery and materials science, pyrazole heterocycles are foundational scaffolds, valued for their versatile biological activities and tunable electronic properties.[1][2] The introduction of specific substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's steric and electronic profile, directly impacting its pharmacokinetic and pharmacodynamic behavior.
This guide focuses on 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole , a novel entity for which extensive experimental data is not yet consolidated in public literature. Therefore, this document deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework, providing researchers and drug development professionals with the predictive insights and validated experimental protocols necessary to thoroughly characterize this molecule and others like it. We will proceed from theoretical predictions to detailed, field-proven analytical workflows, explaining not just the how, but the critical why behind each scientific choice.
Section 1: Molecular Structure and Predicted Core Properties
The first step in characterizing any new chemical entity is to establish its fundamental structural and electronic properties. These computed values provide a baseline for experimental design, predicting behavior in various environments. The structure combines a bromine atom at the C4 position, a fluorine atom at C5, and two methyl groups at the N1 and C3 positions, creating a unique electronic and steric landscape.
The electron-withdrawing nature of the halogen atoms is expected to influence the pyrazole ring's basicity and reactivity.[3] Specifically, bromine and fluorine will decrease the electron density of the aromatic system, potentially impacting intermolecular interactions and metabolic stability.
Table 1: Computed Physicochemical & Structural Data for 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole
| Property | Predicted Value / Identifier | Rationale & Significance |
| Chemical Structure | The substitution pattern dictates the molecule's polarity, shape, and potential for hydrogen bonding. | |
| Molecular Formula | C₅H₆BrFN₂ | Confirms the elemental composition and is the basis for exact mass calculation. |
| Molecular Weight | 209.02 g/mol | Essential for all stoichiometric calculations in synthesis and analytical preparations. |
| Exact Mass | 207.9749 Da | Critical for high-resolution mass spectrometry (HRMS) for unambiguous identification. |
| IUPAC Name | 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole | Provides a standardized, unambiguous name for literature and database searches. |
| XLogP3 (Predicted) | ~1.5 - 2.0 | This value suggests moderate lipophilicity, indicating likely solubility in organic solvents and potential for membrane permeability. Based on values for similar structures.[4] |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | A low TPSA, based on related pyrazoles, suggests good potential for oral bioavailability and CNS penetration.[5] |
Section 2: Spectroscopic Identity - The Molecular Fingerprint
Spectroscopic analysis provides irrefutable evidence of a molecule's structure. Below, we outline the expected spectral characteristics and the self-validating protocols to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.
-
¹H NMR: Three distinct singlet signals are anticipated: one for the N-CH₃ group, one for the C-CH₃ group, and one for the C5-H proton. The precise chemical shifts will be influenced by the electronic environment created by the halogens.
-
¹³C NMR: Five signals are expected for the five carbon atoms of the pyrazole ring and the two methyl groups. The carbons attached to the bromine and fluorine (C4 and C5) will show characteristic shifts and couplings.
-
¹⁹F NMR: A single signal is expected for the fluorine atom at the C5 position. Its coupling to adjacent protons (if any were present) and carbons can provide further structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is more polar and can be useful if solubility in chloroform is limited.[6]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is required.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Self-Validation: Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign every proton and carbon signal, confirming connectivity. This cross-validates the 1D data.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
-
Expected Observation: Electrospray ionization (ESI) in positive mode should show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic doublet of peaks of nearly equal intensity, separated by 2 Da, will be observed for the molecular ion and any bromine-containing fragments. This is a critical validation checkpoint.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
Expected Bands:
-
C-H stretching: Around 2900-3100 cm⁻¹ for the methyl and aromatic C-H bonds.
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyrazole aromatic ring.
-
C-F stretching: A strong, characteristic band typically in the 1000-1200 cm⁻¹ region.
-
C-Br stretching: Typically found in the lower frequency "fingerprint" region, around 500-650 cm⁻¹.
-
Section 3: Core Physicochemical Characterization
These properties govern the compound's behavior in solution and solid states, which is fundamental for formulation, purification, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Workflow for Physicochemical Profiling
The following diagram outlines a logical, self-validating workflow for characterizing a novel compound like 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. echemi.com [echemi.com]
- 5. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
